4-[(2R)-2-aminopropyl]phenol

Trace amine-associated receptor 1 Stereoselectivity Functional selectivity

Researchers sourcing chiral phenethylamine derivatives face costly racemic resolution bottlenecks. 4-[(2R)-2-Aminopropyl]phenol (CAS 1518-89-4) is the stereodefined R-enantiomer solution. • Chiral API building block for formoterol (R,R)-isomer synthesis; racemic or S-enantiomer yields inactive diastereomers requiring additional purification. • Potent rhesus TAAR1 agonist (EC50 0.424 μM)-4.2-fold more potent than S-enantiomer, enabling dose-sparing experimental designs. • Stable MAO-A inhibitor without time-dependent CYP inactivation; ensures assay linearity for HTS campaigns. ≥95% purity; full analytical documentation (NMR, HPLC) available.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 1518-89-4
Cat. No. B075186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2R)-2-aminopropyl]phenol
CAS1518-89-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1
InChIKeyGIKNHHRFLCDOEU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2R)-2-Aminopropyl]phenol Overview


4-[(2R)-2-Aminopropyl]phenol (also known as (R)-p-hydroxyamphetamine, (R)-4-hydroxyamphetamine, or l-p-hydroxyamphetamine) is a chiral β-phenethylamine derivative and the R-enantiomer of p-hydroxyamphetamine. It is structurally characterized by a para-substituted phenolic ring bearing an (R)-configured 2-aminopropyl side chain [1]. The compound is both a known phase I metabolite of amphetamine and a defined chemical building block with documented stereochemical influence on biological target engagement .

4-[(2R)-2-Aminopropyl]phenol: Substitution Drawbacks


Substituting 4-[(2R)-2-Aminopropyl]phenol with its racemate or the (S)-enantiomer is not scientifically equivalent because the stereochemistry at the α-carbon directly dictates both receptor activation potency and species-dependent selectivity profiles [1]. Furthermore, the presence of the 4-hydroxy group differentiates it from non-hydroxylated amphetamine analogs, altering both metabolic intermediate formation and indirect sympathomimetic duration of action [2]. These differences translate into non-interchangeable experimental outcomes in trace amine-associated receptor 1 (TAAR1) assays and distinct utility in the stereoselective synthesis of complex molecules such as formoterol .

4-[(2R)-2-Aminopropyl]phenol Quantitative Differentiators


TAAR1 Agonism Stereoselectivity

The (R)-enantiomer of p-hydroxyamphetamine exhibits species-dependent stereoselectivity at human and rhesus TAAR1. In a direct head-to-head comparison using the same assay platform, (R)-p-hydroxyamphetamine displayed a 4.2-fold lower potency at human TAAR1 compared to the (S)-enantiomer, while at rhesus TAAR1 the (R)-enantiomer was 4.2-fold more potent [1]. This contrasts sharply with (R)-amphetamine, which showed only a 2.2-fold difference in human potency compared to its S-enantiomer and was less potent in rhesus [1].

Trace amine-associated receptor 1 Stereoselectivity Functional selectivity

MAO-A Selective Inhibition Over Downstream Metabolite

p-Hydroxyamphetamine (p-OHA) inhibits brain type A monoamine oxidase (MAO-A) more strongly and more selectively than its subsequent metabolite p-hydroxynorephedrine (p-OHN) [1]. In rat and mouse forebrain homogenates, p-OHA produced greater inhibition of MAO-A activity and greater reduction of both 5-hydroxytryptamine and dopamine uptake compared to p-OHN at equivalent concentrations [1].

Monoamine oxidase Serotonin uptake Metabolite differentiation

Absence of MI Complex Formation

Unlike d-amphetamine, p-hydroxyamphetamine does not form a metabolic intermediate (MI) complex with cytochrome P450 enzymes [1]. Under identical preincubation conditions with NADPH, d-amphetamine produced a marked 5.3-fold increase in inhibition of ethylmorphine demethylase (from 7% to 37% inhibition at 2.00 mM), while p-hydroxyamphetamine showed no increase in inhibitory effect (1% inhibition both with and without preincubation) [1].

Drug metabolism Cytochrome P450 MI complex

Vasopressor Modulation by Halogenation

Within the class of 4-hydroxyphenylethylamines, diiodination at the 3,5-positions of the aromatic ring reduces both the intensity and duration of the hypertensive response [1]. This effect was observed for p-hydroxyamphetamine, tyramine, N-methyltyramine, and N-methyl-p-hydroxyamphetamine, whereas diiodination of 4-hydroxyphenylethanolamines (e.g., norsynephrine) produces the opposite effect, increasing hypertensive activity and prolonging duration up to 10-fold [1].

Sympathomimetic Blood pressure Structure-activity relationship

Chiral Building Block for Formoterol Synthesis

4-[(2R)-2-Aminopropyl]phenol serves as an advanced key intermediate in the stereoselective preparation of formoterol, a long-acting β2-adrenoceptor agonist . The (R)-configuration of the aminopropyl side chain is critical for downstream chiral integrity; the (S)-enantiomer would yield the diastereomeric form of formoterol with substantially reduced β2-adrenoceptor affinity and functional activity [1].

Chiral synthesis β2-adrenoceptor agonist Formoterol

4-[(2R)-2-Aminopropyl]phenol Key Applications


TAAR1 Activation in Non-Human Primates

Use (R)-p-hydroxyamphetamine (EC50 0.424 μM at rhesus TAAR1) as a more potent agonist than (S)-p-hydroxyamphetamine or (R)-amphetamine in rhesus monkey models, enabling dose-sparing experimental designs and reduced off-target engagement at adrenergic receptors [1]. The 4.2-fold potency advantage over the S-enantiomer in rhesus TAAR1 makes this compound the preferred tool for primate neuroscience research [1].

MI Complex-Free MAO-A Inhibition Assays

Employ p-hydroxyamphetamine in MAO-A inhibition studies where time-dependent CYP inactivation would otherwise complicate interpretation. Unlike d-amphetamine, p-hydroxyamphetamine does not form an MI complex, producing stable, non-progressive inhibition profiles across incubation periods [2]. This is particularly valuable for high-throughput screening of MAO-A inhibitors where assay linearity is critical.

Chiral Synthesis of β2-Agonists

Utilize 4-[(2R)-2-aminopropyl]phenol as the stereodefined starting material for formoterol and related β2-agonists. The R-configuration is essential for producing the therapeutically active (R,R)-stereoisomer; racemic or S-enantiomer materials yield inactive diastereomers requiring additional purification steps . Procuring the pure R-enantiomer streamlines chiral synthesis workflows and reduces cost of goods in pharmaceutical manufacturing.

SAR of Halogenated Sympathomimetics

Use p-hydroxyamphetamine as a reference scaffold for investigating the effects of 3,5-diiodination on vasopressor activity. The compound class exhibits predictable attenuation of hypertensive response upon halogenation, in contrast to the 4-hydroxyphenylethanolamine class, which shows enhanced activity [3]. This SAR knowledge guides rational design of novel sympathomimetic agents with tailored cardiovascular profiles.

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